Welcome to the BenchChem Online Store!
molecular formula C9H9Cl2NO2 B8812432 ethyl N-(2,4-dichlorophenyl)carbamate CAS No. 6333-37-5

ethyl N-(2,4-dichlorophenyl)carbamate

Cat. No. B8812432
M. Wt: 234.08 g/mol
InChI Key: ADHVNWDXMAZGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06939887B2

Procedure details

2,4-Dichloroaniline (2.380 g) was dissolved in pyridine (20 ml), and to the solution was added dropwise ethyl chloroformate (1.685 ml) under ice-cooling. After the mixture was stirred for 2 hours, 1N hydrochloric acid was added. The precipitated crystals were filtered, washed with water and then dried to give the title compound (3.4055 g, 99%).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.685 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].Cl>N1C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:12])[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.685 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4055 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.